N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiazol-2-yloxy)benzamide
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Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiazol-2-yloxy)benzamide is a useful research compound. Its molecular formula is C19H17N7O2S and its molecular weight is 407.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties, demonstrating potential insecticidal agents against Spodoptera littoralis. These studies provide a foundation for the synthesis and characterization of related compounds, including the synthesis of triazolo and pyridazin derivatives, characterized by various spectral analyses (Soliman et al., 2020).
Biological Activity
A focus on the biological activity of heterocyclic compounds reveals their potential across various applications. For instance, the synthesis of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and their antibacterial and antifungal activities suggests the broader applicability of similar heterocyclic compounds in developing antimicrobial agents (Patel & Patel, 2015). Similarly, compounds incorporating triazolo[4,3-b]pyridazine moieties have been evaluated for antiproliferative activity, indicating their potential in cancer research and therapy (Ilić et al., 2011).
Molecular Docking and In Vitro Screening
The molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives, including those with triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, demonstrate a methodological approach to evaluating the binding energies and potential antimicrobial and antioxidant activities of heterocyclic compounds (Flefel et al., 2018).
Properties
IUPAC Name |
4-(1,3-thiazol-2-yloxy)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S/c27-18(13-1-3-15(4-2-13)28-19-20-8-10-29-19)22-14-7-9-25(11-14)17-6-5-16-23-21-12-26(16)24-17/h1-6,8,10,12,14H,7,9,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPDBGUUWGEMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)OC3=NC=CS3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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